molecular formula C7H3ClN2O2S B3235828 2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid CAS No. 1356016-36-8

2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid

Cat. No.: B3235828
CAS No.: 1356016-36-8
M. Wt: 214.63 g/mol
InChI Key: IFNQGJYKKMXQJF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fused Pyrimidine (B1678525) Systems in Chemical and Biological Research

The journey into the world of fused pyrimidine systems began in 1776 with the isolation of uric acid by Scheele. synhet.com However, it was not until a century later that systematic investigations into these structures were undertaken by pioneering chemists such as Bischler, Riedel, Niementowski, Gabriel, and Bogert. synhet.comscielo.br A pivotal moment in the evolution of this field was the discovery of purine (B94841) and pyrimidine bases as fundamental components of nucleic acids, which spurred a deeper inquiry into their chemical properties and biological roles. scielo.brchemicalbook.com

Initially, research focused on understanding the fundamental chemistry of these bicyclic systems. Over time, the field has evolved to encompass the synthesis of a vast array of derivatives. synhet.comchemicalbook.com This expansion was driven by the recognition that the fused pyrimidine nucleus is a common feature in numerous biologically active molecules, including alkaloids, vitamins, and antibiotics. synhet.comscielo.brchemicalbook.com Consequently, these scaffolds are now recognized as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets.

Significance of the Thieno[3,2-d]pyrimidine (B1254671) Scaffold as a Structural Motif in Medicinal Chemistry

The thieno[3,2-d]pyrimidine ring system, which consists of a thiophene (B33073) ring fused to a pyrimidine ring, holds a special place in medicinal chemistry. researchgate.net Its significance is largely attributed to its structural resemblance to purine bases like adenine (B156593) and guanine. researchgate.net This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with biological targets that typically bind purines, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.

The versatility of the thieno[3,2-d]pyrimidine scaffold has been demonstrated through its incorporation into compounds with a wide array of therapeutic potentials. researchgate.net Research has unveiled derivatives with anti-cancer, anti-infectious, anticonvulsant, and anti-diabetic properties. researchgate.net For instance, certain thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of sirtuin enzymes (SIRT1, SIRT2, and SIRT3), which are implicated in various diseases. acs.org Furthermore, the scaffold has been utilized in the development of dual inhibitors for phosphoinositide 3-kinase delta (PI3Kδ) and bromodomain and extra-terminal domain (BET) proteins. The inherent chemical tractability of the thieno[3,2-d]pyrimidine core makes it an exceptionally useful building block for the combinatorial synthesis of compound libraries aimed at discovering new therapeutic agents. researchgate.net

Rationale for Investigating 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid within Contemporary Chemical Biology

The specific compound, this compound, represents a strategically designed molecule for exploration in chemical biology and medicinal chemistry. Although detailed studies on this particular isomer are not extensively published, the rationale for its investigation can be inferred from the well-established chemistry of its structural analogs, such as 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. acs.org

The justification for its synthesis and study is rooted in its potential as a versatile chemical intermediate. The molecule possesses two key functional groups that serve as handles for further chemical modification:

The 2-Chloro Substituent: The chlorine atom on the pyrimidine ring acts as a leaving group, making the 2-position susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, and thiols, enabling the systematic exploration of the structure-activity relationship (SAR).

The 7-Carboxylic Acid Group: The carboxylic acid moiety on the thiophene ring provides a site for modifications, most commonly through the formation of amide bonds. This allows for the coupling of the scaffold to a diverse range of amines, further expanding the chemical space that can be explored.

The presence of these two distinct and reactive functional groups on a biologically relevant scaffold makes this compound a valuable building block for the generation of compound libraries. These libraries can then be screened against a multitude of biological targets to identify novel inhibitors, probes, or drug leads. The strategic placement of the chloro and carboxylic acid groups offers a blueprint for creating a diverse set of molecules, each with the potential for unique biological activity.

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 1356016-36-8 allbiopharm.com
Molecular Formula C₇H₃ClN₂O₂S allbiopharm.com
Molecular Weight 214.63 g/mol

| IUPAC Name | this compound |

Table 2: Key Milestones in Fused Pyrimidine Research

Year Milestone Significance
1776 Isolation of uric acid by Scheele synhet.com First isolation of a fused pyrimidine system.
Late 19th Century Systematic investigations by various chemists synhet.comscielo.br Establishment of the fundamental chemistry of fused pyrimidines.
Early 20th Century Discovery of purine and pyrimidine bases in nucleic acids scielo.brchemicalbook.com Unveiled the immense biological importance of these heterocycles.

| Mid-20th Century to Present | Extensive synthesis of derivatives synhet.comchemicalbook.com | Led to the discovery of numerous drugs and biologically active compounds. |

An in-depth examination of the synthetic methodologies and chemical transformations surrounding this compound reveals a landscape rich with sophisticated chemical strategies. This article focuses exclusively on the synthetic pathways leading to this complex heterocyclic compound, dissecting the construction of its core structure and the specific functionalizations required to achieve the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-1-4-5(10-7)3(2-13-4)6(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNQGJYKKMXQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728717
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-36-8
Record name 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Characterization and Elucidation Techniques for 2 Chlorothieno 3,2 D Pyrimidine 7 Carboxylic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic proton on the thiophene (B33073) ring would likely appear as a singlet in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the fused heterocyclic system. The proton of the carboxylic acid group is expected to be a broad singlet, also in the downfield region (δ 10-13 ppm), and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the carboxylic acid group (C=O) is anticipated to resonate at a significantly downfield chemical shift, generally in the range of δ 160-180 ppm. The carbon atoms of the pyrimidine (B1678525) and thiophene rings would appear in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C-Cl) is also expected to have a characteristic chemical shift. For comparison, ¹³C NMR data for related thieno[2,3-d]pyrimidine (B153573) structures show signals for the pyrimidine and thiophene carbons in the range of δ 115-170 ppm. mdpi.com

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 13.0 (broad singlet)160.0 - 175.0
Thiophene Ring (CH)7.5 - 8.5 (singlet)120.0 - 140.0
Pyrimidine Ring (CH)8.5 - 9.5 (singlet)150.0 - 165.0
Thiophene Ring (C-S)-125.0 - 145.0
Thiophene Ring (C-COOH)-130.0 - 150.0
Pyrimidine Ring (C-Cl)-155.0 - 170.0
Pyrimidine Ring (C-N)-150.0 - 165.0
Bridgehead Carbons-140.0 - 160.0

Note: The predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems and may vary depending on the solvent and other experimental conditions.

Utilization of High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₇H₃ClN₂O₂S), HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm). This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition.

Theoretical Exact Mass Calculation

Element Number of Atoms Exact Atomic Mass Total Mass
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)31.0078253.023475
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)215.99491531.989830
Sulfur (³²S)131.97207131.972071
Total Exact Mass 213.960377

The calculated exact mass for the [M+H]⁺ ion would be 214.968202.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would likely appear as a strong, sharp peak between 1680 and 1720 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and thiophene rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. Analysis of the IR spectra of related compounds, such as 3-chlorothiophene-2-carboxylic acid, shows characteristic peaks for the O-H and C=O stretches of the carboxylic acid group. mdpi.com

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carboxylic Acid (C=O)Stretching1680 - 1720
Aromatic Rings (C=C, C=N)Stretching1400 - 1600
C-HStretching~3100
C-ClStretching600 - 800

X-ray Crystallography for Definitive Three-Dimensional Structural Analysis (if available for related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for this compound is not publicly available, analysis of related thienopyrimidine structures can provide valuable insights into its likely molecular geometry and intermolecular interactions. acs.orgmdpi.com

It is expected that the thieno[3,2-d]pyrimidine (B1254671) core would be largely planar. The carboxylic acid group may be co-planar with the ring system or slightly twisted. In the solid state, it is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups. These dimers could then pack in a layered fashion, stabilized by π-π stacking interactions between the aromatic rings. X-ray crystallographic studies on similar heterocyclic carboxylic acids, such as 2-chloropyridine-3-carboxylic acid, have shown the formation of such hydrogen-bonded chains and layered packing structures. researchgate.net

Predicted Crystallographic Parameters (based on related structures)

Parameter Expected Value
C-Cl Bond Length~1.74 Å
C=O Bond Length~1.22 Å
C-O Bond Length~1.31 Å
Thiophene C-S Bond Lengths~1.71 - 1.73 Å
Pyrimidine C-N Bond Lengths~1.31 - 1.38 Å
Hydrogen BondingO-H···N or O-H···O interactions
Crystal Packingπ-π stacking of the aromatic rings

In Vitro Biological Activity Evaluation and Mechanistic Investigations of 2 Chlorothieno 3,2 D Pyrimidine 7 Carboxylic Acid Derivatives

Assessment of In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) core structure have demonstrated notable antiproliferative activity against various cancer cell lines. nih.gov For instance, certain halogenated thieno[3,2-d]pyrimidines have been identified as having activity against leukemia L1210, human lung carcinoma A549, and human colon adenocarcinoma HT29 cell lines. nih.gov The antiproliferative potential of these compounds is often evaluated using standard assays such as the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. ekb.eg

For example, a series of novel 6,7,8,9-tetrahydro-5H-cyclohepta acs.orgacs.orgthieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. nih.gov One of the most potent compounds in this series, compound 5f, exhibited an IC50 value of 4.21 µM, which was significantly more potent than the reference drugs erlotinib (B232) and doxorubicin. nih.govtandfonline.comtandfonline.com Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines showed varying cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing IC50 values in the micromolar range. mdpi.com

CompoundCell LineIC50 (µM)Reference
Compound 5f (a thieno[2,3-d]pyrimidine derivative)MCF-74.21 nih.govtandfonline.com
Thienopyrimidine 3MCF-70.045 mdpi.com
Thienopyrimidine 4MCF-70.11 mdpi.com
Ester 2MDA-MB-2310.16 mdpi.com
2-ethyl derivative 4MDA-MB-2310.24 mdpi.com

Mechanistic studies have revealed that the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives can be attributed to their ability to induce cell cycle arrest and apoptosis. nih.gov For instance, two active halogenated thieno[3,2-d]pyrimidine compounds were found to induce apoptosis in the leukemia L1210 cell line. nih.gov

In a study involving a potent thienopyrimidine derivative, compound 5f, cell cycle analysis showed that it caused an accumulation of cells in the G2/M phase and the pre-G1 phase, which is indicative of apoptosis. nih.govtandfonline.com Further investigation confirmed that this compound induced cellular apoptosis. nih.govtandfonline.com Similarly, other thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in MCF-7 cells, with one study demonstrating a significant reduction in cell viability and an increase in the apoptotic cell population. mdpi.com The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. mdpi.com

Flow cytometric analysis of breast cancer cells treated with certain thieno[2,3-d]pyrimidine derivatives has provided further evidence of apoptosis. For example, one study found that a particular derivative led to a 26.86% reduction in cell viability in MCF-7 cells, with a notable increase in both early and late apoptotic cell populations. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of thieno[3,2-d]pyrimidine derivatives that are essential for their cytostatic effects. One of the critical findings is the importance of a chlorine atom at the C4-position of the thienopyrimidine scaffold for biological activity. nih.gov

Further SAR studies on various series of thienopyrimidine derivatives have provided more detailed insights. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the nature of the alkyl substituent at the 2-position was found to influence the antiproliferative activity against different breast cancer cell lines. mdpi.com In another study, the presence of a urea (B33335) or carbamate (B1207046) ester moiety at the C4-anilino position of a related quinazoline (B50416) scaffold was shown to modulate activity against EGFR and VEGFR-2, highlighting the importance of substituents at this position. tandfonline.com The lipophilicity of substituents has also been identified as a key factor influencing SIRT2 inhibitory activity in a series of thienopyrimidinone based inhibitors. nih.gov

A 3D-QSAR study on a series of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors identified that bulky substituents on a piperazine (B1678402) ring and modifications with carbonyl or sulfonyl groups could enhance inhibitory activities. mdpi.com

Enzymatic Inhibition and Target Engagement Studies

Derivatives of 2-chlorothieno[3,2-d]pyrimidine-7-carboxylic acid have been investigated as inhibitors of various enzymes, particularly kinases, which play a crucial role in cancer cell signaling pathways.

EGFR Inhibition: Several novel thienopyrimidine derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govtandfonline.comtandfonline.com One potent compound, 5f, demonstrated significant EGFR inhibitory activity, being more potent than the reference standard erlotinib. nih.govtandfonline.com The thienopyrimidine scaffold is a recognized component in the development of EGFR tyrosine kinase inhibitors. nih.gov

PI3K Inhibition: A novel series of thienopyrimidine derivatives has been discovered as highly potent and selective inhibitors of Phosphoinositide 3-kinase (PI3K). acs.orgacs.orgnih.gov These compounds exhibited nanomolar PI3Kα inhibitory potency with high selectivity against mTOR kinase. acs.orgacs.orgnih.gov The thienopyrimidine core is considered an active pharmacophore in many PI3K inhibitors. mdpi.com

SIRT Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as a novel class of potent pan-inhibitors of Sirtuins (SIRT1, SIRT2, and SIRT3). acs.org These compounds exhibit nanomolar potency and are significantly more potent than many existing inhibitors. acs.org Additionally, thienopyrimidinone-based compounds have been developed as selective SIRT2 inhibitors with submicromolar activity. nih.govacs.org

Compound ClassTarget KinaseKey FindingsReference
Thieno[2,3-d]pyrimidine derivativesEGFR, VEGFR-2Compound 5f showed potent dual inhibition, with EGFR inhibition being 1.18-folds more potent than erlotinib. nih.govtandfonline.com
Thienopyrimidine derivativesPI3KαDemonstrated subnanomolar PI3Kα potency and >100-fold selectivity against mTOR. acs.orgnih.gov
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT3Identified as pan-inhibitors with nanomolar potency (e.g., IC50 of 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively for compound 11c). acs.org
Thienopyrimidinone derivativesSIRT2Exhibited submicromolar and selective SIRT2 inhibitory activity. nih.govacs.org

The thieno[3,2-d]pyrimidine scaffold has also been utilized to develop inhibitors of other key enzymes, such as HIV-1 non-nucleoside reverse transcriptase (NNRTIs). A series of piperidine-substituted thiophene[3,2-d]pyrimidine derivatives exhibited potent, broad-spectrum activity against wild-type and mutant HIV-1 strains, with some compounds showing low nanomolar EC50 values. acs.org Another study reported the design of N-hydroxy thienopyrimidine-2,4-diones as potent and selective inhibitors of the RNase H function of HIV reverse transcriptase, with one analogue showing a nanomolar IC50 value. nih.gov These inhibitors function by binding to an allosteric site on the reverse transcriptase enzyme, causing a conformational change that renders it inactive. acs.orgpatsnap.com

Mechanistic studies have provided insights into how thieno[3,2-d]pyrimidine derivatives bind to and inhibit their target enzymes.

For SIRT inhibitors , X-ray crystallography studies of pan-inhibitors bound to SIRT3 revealed that the thieno[3,2-d]pyrimidine-6-carboxamide core binds in the active site cleft. A key interaction involves a π-stacking interaction between the thienopyrimidine core and the phenyl ring of a phenylalanine residue (Phe157). acs.org The carboxamide group, essential for activity, forms crucial hydrogen bonds within the nicotinamide (B372718) binding pocket. acs.org In the case of selective SIRT2 inhibitors, a cocrystal structure showed that the thienopyrimidinone series induces the formation of a "selectivity pocket" and binds in an inverted fashion. nih.gov

For PI3K inhibitors , the design was rational, suggesting a targeted approach to fit the inhibitor within the enzyme's active site. acs.orgnih.gov The selectivity against mTOR is a key feature, indicating specific interactions within the PI3K binding site that are not replicated in the mTOR active site. acs.orgnih.gov

For HIV-1 NNRTIs , these compounds bind to an allosteric site on the reverse transcriptase enzyme, known as the NNRTIs binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site. This binding distorts the enzyme's active site and inhibits the reverse transcription process. acs.org

Antimicrobial Activity Screening (in vitro)

Thieno[2,3-d]pyrimidine derivatives, closely related to the thieno[3,2-d]pyrimidine core, have been the subject of extensive antimicrobial screening. These studies have demonstrated a broad spectrum of activity, indicating their potential as scaffolds for novel antibacterial and antifungal agents. mdpi.com The core structure is considered a promising platform for developing new antimicrobial drugs, particularly in the face of rising antibiotic resistance. mdpi.com

Evaluation of Antibacterial Efficacy Against Specific Bacterial Strains

Derivatives of the thienopyrimidine scaffold have shown significant antibacterial properties against a range of both Gram-positive and Gram-negative pathogens.

Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive organisms. nih.gov Two specific compounds showed significant efficacy with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against strains including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, the activity of these particular derivatives against Gram-negative strains was generally weaker, with MIC values ranging from 16 to over 32 mg/L. nih.gov

Other studies focusing on different derivatives have also confirmed activity against Gram-positive bacteria like S. aureus and Bacillus subtilis. pensoft.net Furthermore, certain hybrid molecules incorporating the thieno[2,3-d]pyrimidine structure have shown efficacy against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.comresearchgate.net For instance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides exhibited high activity against S. aureus and B. subtilis, with lesser activity against P. aeruginosa. pensoft.net

The table below summarizes the antibacterial activity of selected thienopyrimidine derivatives against various bacterial strains.

Bacterial StrainDerivative TypeActivity/MIC ValueReference
MRSA, VISA, VRSA, VREThieno[2,3-d]pyrimidinedione2–16 mg/L nih.gov
S. pneumoniaeThieno[2,3-d]pyrimidinedione2–16 mg/L nih.gov
Gram-negative strainsThieno[2,3-d]pyrimidinedione16 to >32 mg/L nih.gov
Staphylococcus aureusN-benzyl-4-oxo-thienopyrimidine-carboxamideHigh activity pensoft.net
Bacillus subtilisN-benzyl-4-oxo-thienopyrimidine-carboxamideHigh activity pensoft.net
Pseudomonas aeruginosaN-benzyl-4-oxo-thienopyrimidine-carboxamideLesser activity pensoft.net
E. coli2-aminothiophene derivativesGood to moderate researchgate.net

Assessment of Antifungal Efficacy Against Pathogenic Fungi

The antifungal potential of thienopyrimidine derivatives has also been investigated. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were evaluated for their activity against Piricularia oryzae, the fungus responsible for rice blast disease. nih.gov

In broader screenings, derivatives have been tested against a panel of pathogenic fungi. For example, compounds derived from 2-aminothiophenes, which are precursors to thienopyrimidines, were tested against Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net Additionally, certain hybrid molecules containing the thieno[2,3-d]pyrimidine scaffold have demonstrated activity against Candida albicans. mdpi.comresearchgate.net Some 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones showed higher antifungal activity than the reference drug fluconazole (B54011) against Candida species. researchgate.net

The table below presents the antifungal screening results for various thienopyrimidine-related compounds.

Fungal StrainDerivative TypeActivityReference
Piricularia oryzae4-alkylamino/arylaminothieno[2,3-d]pyrimidinesActive nih.gov
Candida albicansBenzimidazole-thienopyrimidine hybridsActive mdpi.comresearchgate.net
Candida species2-substituted thieno-[2,3-d]pyrimidin-4(3H)-onesHigher than fluconazole researchgate.net
Aspergillus fumigatus2-aminothiophene derivativesEvaluated researchgate.net
Syncephalastrum racemosum2-aminothiophene derivativesEvaluated researchgate.net
Geotrichum candidum2-aminothiophene derivativesEvaluated researchgate.net

Structure-Activity Relationships (SAR) for Antimicrobial Properties

The antimicrobial potency of thienopyrimidine derivatives is greatly influenced by the nature and position of substituents on the core heterocyclic structure. nih.gov Structure-activity relationship (SAR) studies aim to identify the chemical features that enhance biological activity. mdpi.com

For antibacterial agents based on the thieno[2,3-d]pyrimidinedione scaffold, SAR analysis revealed that specific substitutions are crucial for potent activity against Gram-positive bacteria. nih.gov In a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents on the benzene (B151609) ring or those with small groups like methyl or methoxyl in the para-position showed the highest activity against S. aureus and B. subtilis. pensoft.net This suggests that steric bulk and electronic properties of the substituents on the benzylamide portion play a key role in modulating antibacterial efficacy.

In the context of antifungal activity, the synthesis of various 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines allowed for the exploration of SAR against Piricularia oryzae. nih.gov The variation in the amine substituent directly impacts the antifungal effect, highlighting the importance of this position for activity. Similarly, studies on other pyrimidine (B1678525) derivatives have shown that the presence and position of specific functional groups, such as an ester group, can significantly impact antibacterial activity against Gram-positive strains. mdpi.com

Investigation of Molecular Pathways and Cellular Processes Modulated by this compound Analogues

Research into the mechanism of action for thienopyrimidine derivatives has pointed towards the inhibition of specific bacterial enzymes as a primary mode of their antimicrobial effects. A particularly relevant target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis and viability. mdpi.com

The discovery of carboxamide derivatives of thienopyrimidines as selective TrmD inhibitors has spurred further investigation into this class of compounds. mdpi.com Molecular docking studies have shown a high affinity of S-alkyl benzimidazole-thienopyrimidine hybrids to the TrmD enzyme isolated from P. aeruginosa. mdpi.com The compound 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which exhibited the highest antimicrobial activity in its series, also showed the highest affinity for the TrmD inhibitor's binding site in these computational models. mdpi.com

Further supporting this mechanism, docking studies with N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides also suggested their ability to inhibit TrmD of P. aeruginosa. pensoft.net Similarly, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid have been shown through molecular docking to be capable of inhibiting TrmD. uran.ua

Beyond direct enzyme inhibition, related pyrimidine analogues have been shown to modulate complex cellular pathways. For instance, certain pyrrolo[3,2-d]pyrimidine inhibitors can interfere with folate-dependent one-carbon metabolism, which is crucial for the synthesis of nucleotides and other essential metabolites in proliferating cells. nih.govnih.gov These compounds can disrupt processes in both the mitochondria and the cytosol, leading to effects such as the suppression of mTOR signaling and depletion of glutathione, which increases levels of reactive oxygen species. nih.gov While these specific pathways were identified for a different pyrimidine scaffold, they represent plausible cellular processes that could be affected by thienopyrimidine derivatives, warranting further investigation.

Future Research Directions and Potential Applications of 2 Chlorothieno 3,2 D Pyrimidine 7 Carboxylic Acid in Chemical Biology

Rational Design and Synthesis of Next-Generation Thieno[3,2-d]pyrimidine (B1254671) Analogues for Enhanced Biological Efficacy

The future of drug discovery with the thieno[3,2-d]pyrimidine scaffold lies in the rational design of new analogues with superior potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, revealing that substitutions at various positions on the bicyclic core critically influence biological activity. theaspd.com For instance, modifications at the 2-position of the pyrimidine (B1678525) ring can significantly enhance antimicrobial potency by increasing the molecule's electrophilicity, which facilitates interactions with nucleophilic sites within bacterial enzymes. theaspd.com Similarly, the 4-position has been identified as crucial for the antiproliferative activity of some derivatives. nih.gov

Future synthetic strategies will focus on creating libraries of compounds with diverse functionalities. This can be achieved through efficient and modular synthetic routes, such as sequential aromatic nucleophilic substitution (SNAr) and Suzuki coupling reactions, which allow for the introduction of various aryl and heteroaryl groups. nih.gov Another promising approach is the design of "conformationally restricted" analogues. By locking the molecule into a specific three-dimensional shape, researchers can improve its binding affinity and specificity for a target enzyme, as demonstrated in the development of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. nih.gov

Computational modeling and in silico screening will play an increasingly vital role in predicting the binding modes and affinities of novel designs, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery pipeline. researchgate.net

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

Derivatives of the thieno[3,2-d]pyrimidine core have already been shown to inhibit a remarkable range of biological targets, underscoring the scaffold's versatility. This established polypharmacology suggests that many more targets and therapeutic applications are yet to be discovered.

Current research has identified several key protein targets, as detailed in the table below.

Biological TargetTherapeutic AreaRepresentative Activity
Kinases
EGFRL858R/T790MNon-Small Cell Lung CancerIC50 = 13 nM nih.gov
PI3Kα / mTORCancerPI3Kα IC50 = 0.46 nM; mTOR IC50 = 12 nM nih.gov
FMS (CSF-1R)Breast CancerIC50 = 2 nM researchgate.net
TubulinCancerIC50 values around 1 nM nih.gov
Other Enzymes
17β-HSD2OsteoporosisEnzyme Inhibition nih.gov
DNA GyraseBacterial InfectionsPotent Inhibition
h-NTPDasesVarious (e.g., Thrombosis)Selective, sub-micromolar inhibition nih.gov
Sirtuins (SIRT1/2/3)Cancer, AgingPotent pan-inhibition researchgate.net

This table is generated based on data from multiple sources. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.net

Future research will aim to expand this list by screening thieno[3,2-d]pyrimidine libraries against broader panels of enzymes and receptors. The proven activity against multiple kinases suggests potential applications in other proliferative diseases and inflammatory conditions. nih.govnih.gov Furthermore, the structural similarity to purines makes them ideal candidates for targeting enzymes involved in nucleic acid metabolism, which could lead to novel antiviral and antiparasitic agents. The ability of some derivatives to overcome multidrug resistance is a particularly promising avenue for future investigation in oncology. nih.gov

Development of Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

To fully explore the chemical space around the thieno[3,2-d]pyrimidine scaffold, the development of advanced, high-throughput methodologies is essential. Traditional multi-step synthesis can be time-consuming and labor-intensive. Modern techniques such as microwave-assisted organic synthesis have been shown to dramatically reduce reaction times and improve yields for the preparation of thieno[2,3-d]pyrimidine (B153573) derivatives, a strategy directly applicable to the [3,2-d] isomer. scielo.br

The design of efficient, one-pot, multi-component reactions will be a key focus for rapidly generating large libraries of diverse analogues. Combining sequential reactions, such as SNAr and Suzuki couplings, into a single process streamlines the synthesis and purification of novel compounds. nih.gov

For screening, innovative platforms like Encoded Library Technology (ELT) offer a powerful tool for identifying highly potent binders from vast collections of compounds. This technology was successfully used to discover novel thieno[3,2-d]pyrimidine-6-carboxamide inhibitors of SIRT1, SIRT2, and SIRT3, demonstrating its utility in finding hits for new target classes. researchgate.net Integrating these high-throughput synthesis and screening technologies will significantly accelerate the pace of drug discovery based on this versatile scaffold.

Stereochemical Control in the Synthesis of Chiral Thieno[3,2-d]pyrimidine Systems

A significant and underexplored frontier in the chemistry of thieno[3,2-d]pyrimidines is the introduction of chirality. Currently, most reported synthetic routes yield achiral products. However, it is a well-established principle in medicinal chemistry that the different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles.

Future research must therefore focus on developing methods for stereoselective synthesis. This involves designing synthetic pathways that can control the formation of specific stereocenters on substituents attached to the thieno[3,2-d]pyrimidine core. The development of asymmetric catalytic methods or the use of chiral starting materials could provide access to enantiomerically pure compounds. These chiral analogues could exhibit improved binding affinity and selectivity for their biological targets by engaging in more specific three-dimensional interactions within a protein's active site. Exploring the stereochemistry of these systems represents a critical next step in refining their therapeutic potential and unlocking new biological functions.

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Agrochemicals)

While the primary focus of thieno[3,2-d]pyrimidine research has been on medicinal chemistry, the unique physicochemical properties of this scaffold open doors to applications in other scientific domains.

Chemical Biology and Diagnostics: Isomers such as thieno[3,4-d]pyrimidines have been developed as highly fluorescent nucleoside analogs. nih.gov When incorporated into RNA, these probes can sense and report on mismatched base pairs, making them valuable tools for detecting single nucleotide polymorphisms (SNPs) and studying nucleic acid dynamics. researchgate.netnih.gov This highlights a potential application for thieno[3,2-d]pyrimidine derivatives as fluorescent probes in biological imaging and diagnostics. researchgate.net

Materials Science: The thieno[3,4-d]pyrimidine (B1628787) core has been used to create effective, heavy-atom-free photosensitizers. rsc.org These molecules can efficiently generate singlet oxygen upon irradiation, a property useful in photodynamic therapy. This same principle can be harnessed in materials science for creating photo-oxidizing materials for applications such as water purification or photopolymerization.

Agrochemicals: The broad biological activity of fused pyrimidines extends to agriculture. Thieno[2,3-d]pyrimidines, a closely related scaffold, have been investigated for their potential as pesticides. This suggests that libraries of thieno[3,2-d]pyrimidine derivatives could be screened for herbicidal, fungicidal, or insecticidal properties, potentially leading to the development of new crop protection agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chlorothieno[3,2-d]pyrimidine-7-carboxylic acid, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclization, starting with pyrimidine precursors. Key steps include chlorination at position 2 and carboxylation at position 6. Reaction parameters such as temperature (optimized at 80–120°C), solvent polarity, and catalyst selection (e.g., Pd/C for coupling reactions) significantly impact yields. For example, highlights the importance of controlled pH (~6–7) during carboxylation to minimize side-product formation. Microwave-assisted synthesis has also been explored for reduced reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorine at position 2, carboxylic acid at position 7).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: ~213.01 g/mol, as per analogs in ).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, as UV radiation may degrade the thieno-pyrimidine core. Stability studies in recommend periodic purity checks via TLC or HPLC after long-term storage .

Q. What safety protocols should be followed when working with this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can reaction chemoselectivity be optimized during derivatization of this compound?

  • Methodological Answer : The chlorine atom at position 2 and the carboxylic acid group at position 7 offer distinct reactivity. For selective modifications:

  • Nucleophilic Aromatic Substitution : Replace chlorine with amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMF at 60°C).
  • Carboxylic Acid Activation : Use EDCI/HOBt for amide coupling without disrupting the thieno-pyrimidine ring. highlights controlled chemoselectivity in multi-component reactions using pyruvic acid derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Reproducibility Checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Profiling : Use LC-MS to rule out degradation products.
  • Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., coagulation enzymes in ) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., thrombin or kinases).
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions.
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends .

Q. What advanced techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • GC-MS : Detect volatile byproducts (e.g., residual solvents).
  • ICP-OES : Measure heavy metal contaminants (e.g., Pd from catalysts).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.